Predicted LogP 1.942 vs. Unsubstituted N-Propyloxan-4-amine (~1.3–1.5): Enhanced Membrane Permeability Within Drug-Like Range
The target compound has a predicted LogP of 1.942 (ChemAxon-derived) based on vendor computational data, placing it within the optimal drug-like lipophilicity window (LogP 1–4) . The unsubstituted analog N-propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3, MW 143.23) has a predicted LogP of approximately 1.3–1.5 . The ~0.5–0.6 LogP unit increase is attributable to the two additional methyl groups at C-2 and C-6, each contributing approximately +0.5 LogP units per methyl according to Hansch π values. This differentiation is meaningful: a LogP of 1.94 suggests improved passive membrane permeability compared to the unsubstituted analog, while remaining below the LogP >3 threshold associated with increased promiscuity and hERG liability [1].
| Evidence Dimension | Predicted n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.942 (predicted, ChemAxon) |
| Comparator Or Baseline | N-propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3): predicted LogP ~1.3–1.5 |
| Quantified Difference | ΔLogP ≈ +0.44 to +0.64 (target compound more lipophilic) |
| Conditions | Computed/predicted values; experimental LogP not available in public domain |
Why This Matters
The higher LogP of the target compound translates to improved membrane permeability while maintaining drug-like properties, offering a differentiated starting point for CNS or intracellular target programs where the unsubstituted analog would be too polar for adequate passive diffusion.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. Review of optimal LogP ranges and risks associated with LogP >3. View Source
